ECE Inhibition Potency: NEP-IN-2 vs. Thiorphan in Porcine Aortic Endothelial Cells
In a direct head-to-head comparison using endothelin-converting enzyme (ECE) partially purified from porcine aortic endothelial cells, NEP-IN-2 (CGS 26129) exhibited significantly greater potency than the classical NEP inhibitor thiorphan [1]. The IC50 value for NEP-IN-2 was 58 μM, while thiorphan showed an IC50 > 100 μM, representing at least a 1.7-fold difference in inhibitory activity against ECE. This quantitative difference was corroborated by in vivo pressor response data in rats, where NEP-IN-2 at 30 mg/kg i.v. produced 27% inhibition of proendothelin-1-induced pressor response compared to only 12% for thiorphan at the same dose [1].
| Evidence Dimension | ECE inhibition (IC50) |
|---|---|
| Target Compound Data | 58 μM (porcine aortic endothelial ECE) |
| Comparator Or Baseline | Thiorphan: >100 μM |
| Quantified Difference | ≥1.7-fold greater potency for NEP-IN-2 |
| Conditions | Partially purified ECE from porcine aortic endothelial cells; in vitro enzymatic assay |
Why This Matters
Researchers studying endothelin-1-mediated vascular pathology require an inhibitor with defined and superior ECE potency relative to reference compounds; NEP-IN-2 provides this validated differentiation.
- [1] Trapani AJ, Beil ME, Bruseo CW, et al. Effects of metalloprotease inhibitors on the conversion of proendothelin-1 to endothelin-1. Biochem Mol Biol Int. 1993;31(5):861-867. PMID: 8136704. View Source
